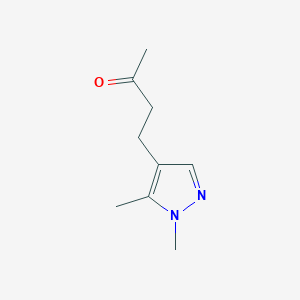

4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one

Description

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(1,5-dimethylpyrazol-4-yl)butan-2-one |

InChI |

InChI=1S/C9H14N2O/c1-7(12)4-5-9-6-10-11(3)8(9)2/h6H,4-5H2,1-3H3 |

InChI Key |

PCXYIQSCUTYPQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Chalcones with Succinic Dihydrazide

A well-documented preparation involves refluxing a mixture of substituted chalcones and succinic dihydrazide in acetic acid for several hours, followed by cooling and crystallization to isolate the pyrazole derivative.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Chalcone (0.006 mol), Succinic dihydrazide (0.003 mol), Acetic acid (20 mL) | Reflux for 4 hours |

| 2 | Cooling to room temperature, pouring on crushed ice | Formation of crystalline precipitate |

| 3 | Filtration and recrystallization from ethanol | Purified pyrazole derivative obtained |

This method yields 1,4-bis[5-(substituted phenyl)-3-phenyl-2,3-dihydro-1H-pyrazol-1-yl]butane-1,4-dione derivatives, which are structurally related to 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one.

Catalytic Cross-Coupling and Functional Group Transformations

Patents describe processes involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig types) to introduce pyrazole moieties onto butanone frameworks. These processes typically use:

- Catalysts such as Pd2(dba)3, Pd(PPh3)4, or Pd/C

- Ligands like X-Phos, S-Phos, BINAP

- Bases such as potassium phosphate, potassium carbonate, or sodium carbonate

- Solvents including dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with water

- Reaction temperatures ranging from 20 °C to 180 °C, sometimes with microwave irradiation to enhance reaction rates

These methods allow the synthesis of pyrazole-substituted butanones with good control over substitution patterns and stereochemistry.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclization of chalcones with succinic dihydrazide | Chalcones, succinic dihydrazide, acetic acid | Simple, moderate yields, mild conditions | Limited to certain substitutions, longer reaction times |

| Reaction with 3-butyne-2-ketone | Pyrazole precursors, 3-butyne-2-ketone, InCl3 catalyst | Direct formation of pyrazole ketone derivatives | Uses explosive/toxic reagents, environmental concerns |

| Pd-catalyzed cross-coupling | Pd catalysts, phosphine ligands, bases, solvents | High selectivity, adaptable, scalable | Requires expensive catalysts, ligand optimization needed |

Research Findings and Characterization

- Spectroscopic Identification : Prepared compounds are characterized by FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm structure and purity. Key signals include characteristic pyrazole ring vibrations and methyl group resonances.

- Thermodynamic Calculations : Computational methods such as MOPAC and MM2 have been employed to calculate heat of formation and steric energy, aiding in understanding the stability of synthesized compounds.

- Biological Activity : Some derivatives prepared via these methods have demonstrated antibacterial activity against gram-positive and gram-negative bacteria, highlighting the importance of synthetic accessibility for bioactive compound development.

Summary Table of Key Preparation Parameters

| Parameter | Cyclization Method | Catalytic Cross-Coupling Method | 3-Butyne-2-Ketone Method |

|---|---|---|---|

| Reaction Time | ~4 hours reflux | 10 minutes to 24 hours | Variable, often several hours |

| Temperature Range | Reflux (~100 °C) | 20–180 °C (microwave optional) | Moderate temperatures |

| Solvents Used | Acetic acid, ethanol (recrystallization) | Dioxane, THF, DMF, water mixtures | Toxic organic solvents |

| Catalysts | None (acid catalysis) | Pd-based catalysts with phosphine ligands | InCl3 (transition metal catalyst) |

| Yield | Moderate | Generally good with optimization | Low to moderate, difficult isolation |

| Environmental Impact | Low to moderate | Moderate (metal catalyst waste) | High (toxic reagents, industrial waste) |

Chemical Reactions Analysis

4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring is substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1,5-Dimethyl-4-substituted Pyrazoles

- 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (): This Schiff base derivative contains a dimethylaminobenzylideneamino group at the 4-position of the pyrazole. Unlike the target compound’s aliphatic ketone, this aromatic substituent enhances conjugation and planarizes the structure, favoring π-π stacking interactions. Crystallographic studies reveal a non-planar pyrazole ring with intramolecular hydrogen bonds (N–H···O), stabilizing the enol tautomer . Key Difference: The aromatic Schiff base substituent increases rigidity and electron density compared to the flexible butan-2-one chain in the target compound.

- 1,5-Dimethyl-4-tetrazolyl/benzodiazepine Hybrids (): Compounds like 4g and 4h feature fused tetrazole and benzodiazepine rings. These bulky substituents introduce steric hindrance and alter solubility profiles. For example, the coumarin-benzodiazepine hybrid (4h) exhibits extended π-systems, enhancing UV absorption properties.

Triazolopyrimidine Derivatives ():

The thioether substituents at the 2-position enhance hydrophobic interactions, contributing to vasodilator activity. For instance, a para-bromo substituent on the benzylthio group achieved 100% inhibition of norepinephrine-induced vasoconstriction at 10⁻⁴ M .

- Key Difference: The triazolopyrimidine core’s fused ring system increases metabolic stability compared to monocyclic pyrazoles.

Ketone-Containing Analogues

Schiff Base Metal Complexes (Evidences 6, 7, 9):

Acetone-derived Schiff bases, such as those coordinating Pd(II) or Cu(II), demonstrate how ketone groups act as electron-withdrawing moieties, stabilizing metal-ligand bonds. For example, the [Pd(asme)₂] complex (asme = acetone Schiff base of S-methyldithiocarbazate) exhibits a square-planar geometry with Pd–S and Pd–N bonds critical for antimicrobial activity .

Pyrrolidinone-Based Intermediates ():

The malonate intermediate (R)-dimethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate contains a cyclic ketone (pyrrolidinone) that facilitates stereoselective synthesis via hydrogen-bond-directed crystallization. Its rigid lactam structure contrasts with the flexible butan-2-one chain in the target compound .

Hydrogen Bonding and Crystallinity

The ketone group in 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one can participate in hydrogen bonding as an acceptor, influencing solubility and crystallization behavior. In contrast, thioether-substituted triazolopyrimidines () rely on weaker van der Waals interactions, reducing crystallinity. Graph set analysis () predicts that the ketone may form C=O···H–N motifs, similar to those observed in Schiff base derivatives .

Data Table: Comparison of Key Compounds

Biological Activity

4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one, a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a butanone moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties supported by various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | Induction of apoptosis |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)butan-2-one | A549 (lung cancer) | TBD | Inhibition of cell proliferation |

| 4-(1H-pyrazol-3-yl)-N-(substituted phenyl) carboxamide | HepG2 (liver cancer) | 25.0 | CDK2 inhibition and cell cycle arrest |

These compounds have shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis through various mechanisms such as CDK inhibition and disruption of the cell cycle.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines.

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | TNF-alpha (76%) | 10 |

| 4-benzoylpyrazole derivative | IL-6 (93%) | 10 |

These findings suggest that such compounds may be effective in treating inflammatory conditions by reducing the levels of pro-inflammatory cytokines like TNF-alpha and IL-6.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored. Compounds structurally related to this compound have shown efficacy against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| N,N-bis[(3,5-dimethylpyrazol)] aniline | S. aureus | TBD |

These compounds exhibited promising antibacterial activity, indicating their potential use in treating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Anticancer Study : A study evaluated the efficacy of various pyrazole derivatives against MCF7 and A549 cell lines. The findings indicated that these compounds inhibited cell growth significantly compared to control groups.

- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory effects of pyrazole derivatives in vitro. The results showed substantial inhibition of TNF-alpha production in LPS-stimulated macrophages.

- Antimicrobial Evaluation : A series of experiments tested the antimicrobial properties against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,5-Dimethyl-1H-pyrazol-4-yl)butan-2-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrazole precursors and ketones. For example, refluxing in ethanol or methanol under anhydrous conditions is critical to avoid side reactions. Catalysts like acetic acid or p-toluenesulfonic acid may enhance reaction efficiency. Purification via recrystallization (e.g., using DMF–EtOH mixtures) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm substituent positions and hydrogen bonding patterns.

- X-ray Crystallography : Provides precise bond lengths and angles, as seen in studies of similar pyrazole derivatives (e.g., mean C–C bond length = 1.49 Å, R factor = 0.041) .

- FTIR : Identifies functional groups like carbonyl (C=O) stretching vibrations (~1700 cm) .

Q. How does the steric and electronic environment of the pyrazole ring influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing carbonyl group adjacent to the pyrazole ring enhances electrophilicity, favoring nucleophilic attacks. Steric hindrance from the 1,5-dimethyl groups may slow reactions at the 4-position. Solvent polarity (e.g., DMSO vs. THF) can modulate reaction rates .

Advanced Research Questions

Q. What strategies are employed to enhance the biological activity of pyrazole-based compounds like this compound in pharmacological studies?

- Methodological Answer :

- Structural Modifications : Introducing electron-donating groups (e.g., -OCH) to the pyrazole ring can improve binding affinity to biological targets.

- Hybrid Molecules : Combining the pyrazole scaffold with bioactive moieties (e.g., imidazole or sulfonamide groups) enhances antimicrobial or anticancer activity, as demonstrated in related compounds .

- In Silico Screening : Molecular docking studies predict interactions with enzymes like cyclooxygenase-2 (COX-2) .

Q. How can researchers address discrepancies in spectral data or crystallographic results when characterizing pyrazole derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguous peaks.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., m/z error < 2 ppm).

- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products that may skew crystallographic data .

Q. What experimental design limitations arise in stability studies of this compound, and how can they be mitigated?

- Methodological Answer :

- Degradation Over Time : Organic degradation during prolonged experiments (e.g., 9-hour assays) can alter results. Solutions include using cooled reaction chambers (<4°C) to slow decomposition .

- Sample Homogeneity : Ensure consistent mixing and avoid phase separation by using polar aprotic solvents (e.g., acetonitrile) .

Q. How can reaction conditions be optimized for multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling reactions with aryl halides.

- Flow Chemistry : Continuous flow systems enhance yield and purity in large-scale syntheses by maintaining precise temperature and pressure control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.